molecular formula C14H16N2 B1600018 N1,1-Diphenylethane-1,2-diamine CAS No. 42164-54-5

N1,1-Diphenylethane-1,2-diamine

Cat. No. B1600018
CAS RN: 42164-54-5
M. Wt: 212.29 g/mol
InChI Key: XDJPCFMMGYZWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1,1-Diphenylethane-1,2-diamine” is a chiral molecule, generally used as a chiral resolving agent and as a precursor of the chiral auxiliary . It is also used as a chiral solvating agent in NMR study .


Synthesis Analysis

“N1,N2, 1,2-tetraphenylethane-1,2-diimine” and its derivatives were synthesized and studied theoretically. The bond lengths, bond angles, dihedral angles, and close contact of atoms were calculated .


Molecular Structure Analysis

The molecular formula of “N1,1-Diphenylethane-1,2-diamine” is C14H16N2. It has an average mass of 212.290 Da and a monoisotopic mass of 212.131348 Da .

It forms 2:1 salt complexes with a range of acids including α-arylpropanoic, α-halo carboxylic acid, and primary carboxylic acids .


Physical And Chemical Properties Analysis

“N1,1-Diphenylethane-1,2-diamine” has a density of 1.1±0.1 g/cm3, a boiling point of 410.5±28.0 °C at 760 mmHg, and a flash point of 267.5±15.8 °C . It has 2 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Catalytic Applications

N1,1-Diphenylethane-1,2-diamine derivatives have been studied for their catalytic properties in asymmetric hydrogenation reactions. A water-soluble version of this diamine, modified with phosphonic acid moieties, showed promising catalytic activity for the asymmetric hydrogenation of ketones under biphasic conditions, offering higher reaction rates compared to the homogeneous system (Maillet et al., 2002). Similarly, zinc acetate complexes with optically pure diphenylethanediamine (DPEDA)-derived ligands have demonstrated high control of stereoselectivity in the enantioselective hydrosilylation of various imines, achieving excellent yields and enantioselectivities (Bezłada et al., 2016).

Chiral Solvating Agents

(1R,2R)-1,2-diphenylethane-1,2-diamine acts as an effective chiral solvating agent (CSA) in the 1H NMR analysis of the enantiomeric purity of chiral carboxylic acids. This application enables detailed analysis and enantiomeric purity determination of various acids, showcasing the utility of this diamine in chiral recognition and analysis (Fulwood & Parker, 1994).

Material Science

The molecular structure and electronic properties of diphenylamine and its derivatives have been explored for potential applications in material science. For instance, the vibrationally resolved electronic spectra of diphenylamine derivatives have helped determine their gas-phase structure, which is crucial for understanding their reactivity and properties in various applications (Tretiakov & Cable, 1997).

Safety And Hazards

It is recommended to keep the product and empty container away from heat and sources of ignition. Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2) .

Future Directions

“N1,1-Diphenylethane-1,2-diamine” has been used in the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols, mediated by the presence of an oxidant such as potassium hexacyanoferrate . This approach has become an established method for the bioanalysis of this group of biologically important substances .

properties

IUPAC Name

N,1-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJPCFMMGYZWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445043
Record name N1,1-Diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,1-Diphenylethane-1,2-diamine

CAS RN

42164-54-5
Record name N1,1-Diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,1-Diphenylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1,1-Diphenylethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N1,1-Diphenylethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N1,1-Diphenylethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N1,1-Diphenylethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N1,1-Diphenylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.